Comparative Human H3 Receptor Affinity: Enerisant vs. Pitolisant
Enerisant exhibits a distinct affinity profile for the human histamine H3 receptor compared to pitolisant, a clinically approved H3 antagonist [1]. While pitolisant demonstrates a Ki of 0.16 nM in recombinant human H3 receptor binding assays, Enerisant shows a Ki of 1.65 nM [2][3]. This approximately 10-fold difference in binding affinity is a critical differentiator that can influence receptor occupancy kinetics and functional outcomes in vitro and in vivo [4].
| Evidence Dimension | Binding Affinity (Ki) at Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Ki = 1.65 nM |
| Comparator Or Baseline | Pitolisant, Ki = 0.16 nM |
| Quantified Difference | Pitolisant exhibits approximately 10-fold higher affinity. |
| Conditions | Recombinant human H3 receptor binding assay using [³H]N-α-methylhistamine (Enerisant) and similar radioligand binding assays (Pitolisant). |
Why This Matters
The difference in affinity translates to distinct concentration-response relationships, making Enerisant a more suitable tool for studies requiring a specific level of receptor engagement or when aiming to model a distinct pharmacological profile.
- [1] Wikipedia. Enerisant. View Source
- [2] PeptideDB. Enerisant. View Source
- [3] PeptideDB. Pitolisant hydrochloride. View Source
- [4] Riddy DM, Cook AE, Diepenhorst NA, et al. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists. Neuropharmacology. 2019;144:244-255. View Source
